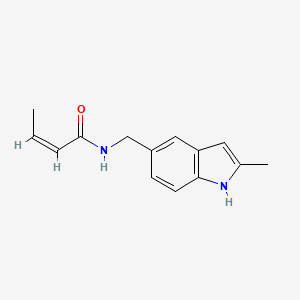![molecular formula C12H15N3O4 B2417896 6-O-Ethyl 3-O-methyl 7,8-dihydro-5H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate CAS No. 2375268-73-6](/img/structure/B2417896.png)
6-O-Ethyl 3-O-methyl 7,8-dihydro-5H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Ethyl 3-O-methyl 7,8-dihydro-5H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate is a novel pyrido[4,3-c]pyridazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neurobiology. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
The utility of related compounds in the synthesis of new derivatives, including pyrido and pyridazine derivatives, has been reported with some showing promising antimicrobial evaluation. For example, Farag et al. (2008) highlighted the synthesis of new pyrimidine derivatives with antimicrobial evaluation of selected examples, indicating the potential of these compounds in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Herbicidal Activities
Research by Xu et al. (2008) demonstrated the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives with significant herbicidal activities, showcasing the application of similar compounds in agricultural sciences (Xu et al., 2008).
Anticancer Potential
Studies have also delved into the anticancer potential of related compounds. For instance, research on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines indicated their roles as mitotic inhibitors with significant antitumor activity, pointing towards the relevance of such compounds in cancer research (Temple, Rose, Comber, & Rener, 1987).
Novel Synthetic Routes and Chemical Properties
The development of novel synthetic routes and exploration of chemical properties of related compounds have been a significant area of research. For example, Zong and Thummel (2005) discussed the synthesis of a new family of Ru complexes for water oxidation, highlighting the diverse applications of these compounds in chemical synthesis and potentially in renewable energy technologies (Zong & Thummel, 2005).
Propriétés
IUPAC Name |
6-O-ethyl 3-O-methyl 7,8-dihydro-5H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-3-19-12(17)15-5-4-9-8(7-15)6-10(14-13-9)11(16)18-2/h6H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORULDFLWOGFQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=NN=C(C=C2C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

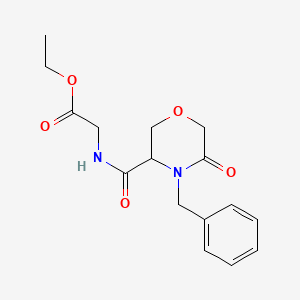
![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)
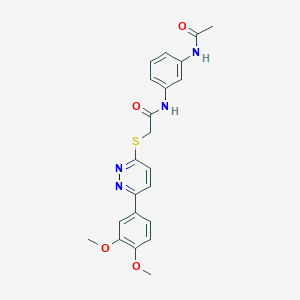
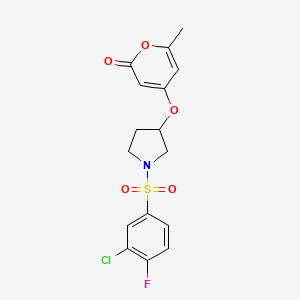
![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2417819.png)
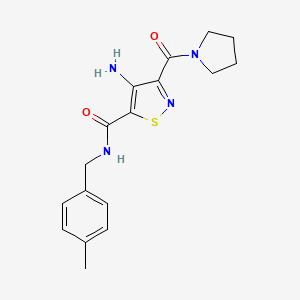

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B2417830.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)
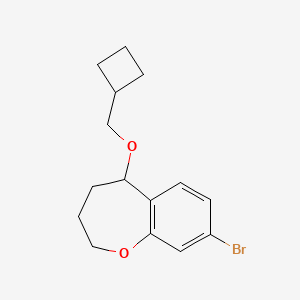

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)
